3-(2,4-Dinitro-phenoxy)-7,8,9,10-tetrahydro-benzo(C)chromen-6-one
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Overview
Description
3-(2,4-Dinitro-phenoxy)-7,8,9,10-tetrahydro-benzo©chromen-6-one is a complex organic compound with the molecular formula C19H10N2O7 and a molecular weight of 378.301 g/mol This compound is known for its unique structure, which includes a dinitrophenoxy group and a benzochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitro-phenoxy)-7,8,9,10-tetrahydro-benzo©chromen-6-one typically involves multiple steps, starting with the preparation of the dinitrophenoxy precursor. The dinitrophenoxy group is introduced through a nitration reaction, where phenol is treated with a mixture of concentrated nitric acid and sulfuric acid to yield 2,4-dinitrophenol. This intermediate is then reacted with a suitable benzochromenone derivative under controlled conditions to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to meet the required standards.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dinitro-phenoxy)-7,8,9,10-tetrahydro-benzo©chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups in the dinitrophenoxy moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(2,4-Dinitro-phenoxy)-7,8,9,10-tetrahydro-benzo©chromen-6-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dinitro-phenoxy)-7,8,9,10-tetrahydro-benzo©chromen-6-one involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may result in cell death or other biological effects. The compound may also interact with enzymes and proteins, modulating their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A simpler compound with similar nitro groups but lacking the benzochromenone core.
7,8,9,10-Tetrahydro-benzo©chromen-6-one: Lacks the dinitrophenoxy group but shares the benzochromenone core structure.
Uniqueness
3-(2,4-Dinitro-phenoxy)-7,8,9,10-tetrahydro-benzo©chromen-6-one is unique due to the combination of the dinitrophenoxy group and the benzochromenone core. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H14N2O7 |
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Molecular Weight |
382.3 g/mol |
IUPAC Name |
3-(2,4-dinitrophenoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C19H14N2O7/c22-19-15-4-2-1-3-13(15)14-7-6-12(10-18(14)28-19)27-17-8-5-11(20(23)24)9-16(17)21(25)26/h5-10H,1-4H2 |
InChI Key |
NOIGSKFFWGWUDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])OC2=O |
Origin of Product |
United States |
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